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Compound of Interest

Compound Name: Methyl 3,5-dimethoxybenzoate

Cat. No.: B1584991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl 3,5-dimethoxybenzoate, a

key chemical intermediate in organic synthesis. This document details its chemical identity,

physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed

experimental protocol for its synthesis, offering a valuable resource for researchers in synthetic

chemistry and drug discovery. While the direct biological activity of Methyl 3,5-
dimethoxybenzoate is not extensively documented in publicly available literature, its utility as

a precursor in the synthesis of more complex molecules is well-established. This guide also

explores its application in a multi-step synthetic workflow.

Chemical Identity and Properties
Methyl 3,5-dimethoxybenzoate is an aromatic ester that serves as a versatile building block

in organic chemistry. Its structure consists of a benzene ring substituted with two methoxy

groups at positions 3 and 5, and a methyl ester group at position 1.

CAS Number: 2150-37-0[1]

IUPAC Name: methyl 3,5-dimethoxybenzoate[2]
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A summary of the key physicochemical properties of Methyl 3,5-dimethoxybenzoate is

presented in the table below for easy reference and comparison.

Property Value Source

Molecular Formula C₁₀H₁₂O₄ [1]

Molecular Weight 196.20 g/mol [1]

Appearance White to beige solid

Melting Point 42-43 °C

Boiling Point 298 °C

Solubility Insoluble in water.

SMILES COC(=O)c1cc(OC)cc(OC)c1

InChI

1S/C10H12O4/c1-12-8-4-

7(10(11)14-3)5-9(6-8)13-2/h4-

6H,1-3H3

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Methyl
3,5-dimethoxybenzoate.

¹H NMR Spectroscopy:

Solvent: DMSO-d₆ (400 MHz)

δ 7.07 (d, J=1.4 Hz, 2H, Ar-H)

δ 6.78 (t, J=1.4 Hz, 1H, Ar-H)

δ 3.85 (s, 6H, -OCH₃)

δ 3.80 (s, 3H, -COOCH₃)[3]

Solvent: Acetone-d₆ (300 MHz)
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δ 7.12 (d, J=2.4 Hz, 2H, Ar-H)

δ 6.69 (t, J=2.4 Hz, 1H, Ar-H)

δ 3.86 (s, 6H, -OCH₃)

δ 3.83 (s, 3H, -COOCH₃)[3]

Infrared (IR) Spectroscopy:

The IR spectrum of Methyl 3,5-dimethoxybenzoate is available in the NIST WebBook and

other databases.[4] Key absorptions are expected for the C=O stretching of the ester and C-

O stretching of the ether and ester groups.

Mass Spectrometry (MS):

The mass spectrum (electron ionization) shows a molecular ion peak (M+) at m/z 196.[3]

Experimental Protocols
Synthesis of Methyl 3,5-dimethoxybenzoate from 3,5-
Dihydroxybenzoic Acid
This protocol details the synthesis of Methyl 3,5-dimethoxybenzoate via the methylation of

3,5-dihydroxybenzoic acid followed by esterification.

Materials:

3,5-Dihydroxybenzoic acid

Dimethyl sulfate

Potassium carbonate

Acetone

Methanol

Concentrated Sulfuric Acid
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Sodium hydroxide

Hydrochloric acid

Standard laboratory glassware and equipment

Procedure:

Methylation of 3,5-Dihydroxybenzoic Acid to 3,5-Dimethoxybenzoic Acid:

In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone.

Add anhydrous potassium carbonate (4.0 eq) to the solution and stir.

Carefully add dimethyl sulfate (3.0 eq) dropwise to the mixture.

Heat the reaction mixture to reflux (around 55 °C) and stir overnight.[5]

After cooling, remove the acetone under reduced pressure.

Add water to the residue and adjust the pH to 14 with a 30% sodium hydroxide solution to

hydrolyze any ester byproducts. Heat at 75 °C for 4 hours.[5]

Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately

6 to precipitate the 3,5-dimethoxybenzoic acid.[5]

Filter the solid, wash with cold water, and dry.

Esterification of 3,5-Dimethoxybenzoic Acid:

To a round-bottom flask, add the dried 3,5-dimethoxybenzoic acid (1.0 eq) and methanol

(excess, to act as both solvent and reactant).

Slowly add a catalytic amount of concentrated sulfuric acid.

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).
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After the reaction is complete, cool the mixture and remove the excess methanol under

reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a

saturated sodium bicarbonate solution and then with brine to neutralize the acid and

remove impurities.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude Methyl 3,5-dimethoxybenzoate.

The crude product can be further purified by recrystallization or column chromatography.

Applications in Organic Synthesis
While information on the direct involvement of Methyl 3,5-dimethoxybenzoate in biological

signaling pathways is limited, it is a valuable intermediate in the synthesis of more complex

molecules. For instance, it can be used as a starting material for the synthesis of quinazoline

derivatives, which are scaffolds of significant interest in medicinal chemistry.

Experimental Workflow: Synthesis of a Quinazoline
Precursor
The following workflow illustrates the use of a compound structurally similar to Methyl 3,5-
dimethoxybenzoate, namely Methyl 3-hydroxy-4,5-dimethoxybenzoate, in a multi-step

synthesis. This provides a conceptual framework for how Methyl 3,5-dimethoxybenzoate
could be similarly functionalized and utilized.
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Step 1: O-Alkylation

Step 2: Nitration

Step 3: Reduction

Step 4: Cyclization

Methyl 3-hydroxy-4,5-dimethoxybenzoate

1-bromo-3-chloropropane,
K2CO3, DMF

Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate

HNO3, Acetic Acid

Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Fe, Acetic Acid

Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Formamidine acetate

Quinazoline Derivative

Click to download full resolution via product page

Caption: A plausible synthetic workflow for a quinazoline derivative.
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Conclusion
Methyl 3,5-dimethoxybenzoate is a commercially available and synthetically accessible

compound with well-defined chemical and physical properties. This guide provides essential

information for its identification, handling, and synthesis. While its direct biological roles are not

extensively characterized, its utility as a precursor in the synthesis of pharmacologically

relevant scaffolds underscores its importance in the field of drug discovery and development.

The provided experimental protocols and synthetic workflow serve as a practical resource for

researchers engaged in organic synthesis. Further investigation into the biological activities of

this compound and its derivatives may reveal novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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